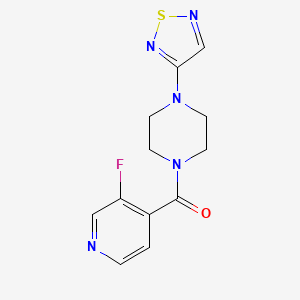
1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluoropyridine moiety with a thiadiazole ring and a piperazine backbone, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
科学的研究の応用
1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Fluoropyridine Intermediate:
- Starting with 3-fluoropyridine, the compound undergoes a carbonylation reaction to introduce the carbonyl group at the 4-position.
- Reagents: Carbon monoxide (CO), a suitable catalyst (e.g., palladium-based), and a base (e.g., triethylamine).
- Conditions: Elevated temperature and pressure in a sealed reactor.
-
Synthesis of the Thiadiazole Intermediate:
- The thiadiazole ring is typically synthesized from thiosemicarbazide and a suitable dihalide.
- Reagents: Thiosemicarbazide, dihalide (e.g., dichloromethane), and a base (e.g., sodium hydroxide).
- Conditions: Reflux in an appropriate solvent (e.g., ethanol).
-
Coupling Reaction:
- The final step involves coupling the fluoropyridine intermediate with the thiadiazole intermediate using a piperazine linker.
- Reagents: Piperazine, coupling agents (e.g., EDCI, HOBt), and a base (e.g., DIPEA).
- Conditions: Room temperature to moderate heating in a suitable solvent (e.g., dichloromethane).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions: 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized at the piperazine ring or the thiadiazole moiety.
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Mild to moderate temperatures in aqueous or organic solvents.
-
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring.
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperatures in anhydrous solvents.
-
Substitution: The fluorine atom on the pyridine ring can be substituted with various nucleophiles.
- Reagents: Nucleophiles such as amines, thiols, or alkoxides.
- Conditions: Room temperature to moderate heating in polar aprotic solvents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low temperatures.
Substitution: Amines, thiols, alkoxides; polar aprotic solvents; room temperature to moderate heating.
Major Products:
Oxidation: Oxidized derivatives of the piperazine or thiadiazole rings.
Reduction: Reduced forms of the carbonyl group or thiadiazole ring.
Substitution: Substituted derivatives of the pyridine ring.
作用機序
The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application:
Molecular Targets: The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
類似化合物との比較
1-(3-Chloropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromopyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can significantly influence its chemical reactivity and biological activity, making it distinct from its halogenated analogs.
特性
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5OS/c13-10-7-14-2-1-9(10)12(19)18-5-3-17(4-6-18)11-8-15-20-16-11/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAQASQJDYZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1H-imidazol-1-yl)methyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2763057.png)
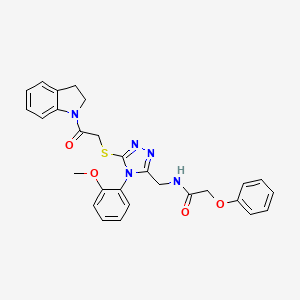
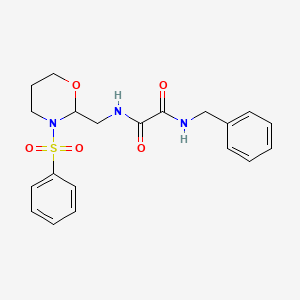
![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763062.png)

![5-fluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2763064.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2763066.png)

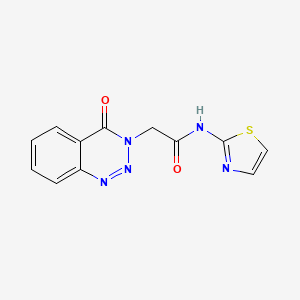
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide](/img/structure/B2763072.png)
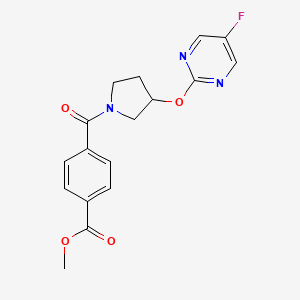
![2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2763076.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2763077.png)
![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763078.png)
